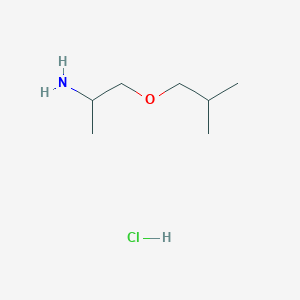

1-(2-Methylpropoxy)propan-2-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-methylpropoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGHOCCSHBFCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropoxy)propan-2-amine hydrochloride involves the reaction of 2-methylpropyl alcohol with propan-2-amine in the presence of hydrochloric acid. The reaction conditions typically include:

Temperature: Room temperature (RT)

Solvent: Anhydrous conditions to prevent hydrolysis

Catalyst: Acid catalyst such as hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Purification: Techniques such as distillation and crystallization to ensure high purity

Quality Control: Rigorous testing to meet industry standards

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methylpropoxy)propan-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to simpler amines.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halides, alkylating agents

Major Products Formed

Oxidation: Formation of oxides and ketones

Reduction: Formation of primary and secondary amines

Substitution: Formation of substituted amines and ethers

Aplicaciones Científicas De Investigación

1-(2-Methylpropoxy)propan-2-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylpropoxy)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activity.

Interact with Receptors: Modulate receptor signaling pathways.

Alter Cellular Processes: Affect cellular metabolism and signaling.

Comparación Con Compuestos Similares

Key Observations :

- The 2-methylpropoxy group in the target compound introduces lipophilicity and steric bulk , which may influence blood-brain barrier penetration compared to aromatic analogs .

- Unlike aryl-substituted analogs (e.g., Ortetamine), the alkoxy group may reduce direct interactions with monoamine transporters but enhance metabolic stability .

Pharmacological Comparison

Monoamine Release Profiles

Key Findings :

Actividad Biológica

1-(2-Methylpropoxy)propan-2-amine hydrochloride is a compound that has garnered attention for its unique biological activity profile. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H17ClN

- Molecular Weight : 165.68 g/mol

- CAS Number : 1240529-05-8

The compound features a propan-2-amine backbone with a 2-methylpropoxy group, enhancing its solubility and stability in pharmaceutical formulations .

Target and Pathways

This compound primarily interacts with several biological targets, influencing various cellular pathways:

- mTOR Pathway : Similar to other compounds that affect the mTOR protein, it may play a role in regulating cell growth and metabolism. The mTOR pathway is crucial for cell proliferation and survival, making it a significant target for cancer therapies.

- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving monoamines. This could indicate stimulant properties or effects on mood regulation.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown that similar amines can induce apoptosis and cell cycle arrest in various cancer cell lines, particularly through the modulation of the mTOR pathway.

Neuropharmacological Effects

Given its amine structure, there is potential for this compound to exhibit neuropharmacological effects. Investigations into related compounds have revealed stimulant properties that could be beneficial in treating conditions like ADHD or depression .

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Methylpropoxy)propan-2-amine hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 2-methylpropoxy (isobutoxy) precursors and propan-2-amine derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Reagent stoichiometry : Excess amine or alkylating agent may improve substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Temperature : Controlled heating (~50–80°C) accelerates the reaction while minimizing side products.

Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR : NMR should show signals for the isobutoxy methyl groups (δ 0.9–1.2 ppm), methine proton adjacent to the amine (δ 2.6–3.0 ppm), and amine hydrochloride protons (broad signal, δ 5–8 ppm). NMR confirms quaternary carbons in the isobutoxy group .

- IR : Stretching frequencies for N–H (2500–3000 cm) and C–O–C (1100–1250 cm) validate the salt and ether linkages.

- MS : ESI-MS in positive mode should display [M+H] and isotopic patterns consistent with chlorine .

Q. What analytical methods are recommended for quantifying impurities in this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times against pharmacopeial standards (e.g., EP impurity guidelines) .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can identify unreacted starting materials.

- Karl Fischer titration : Measures residual water content, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. What computational strategies predict feasible retrosynthetic pathways for this compound, and how do they compare with empirical data?

- Methodological Answer : AI-driven tools (e.g., Template_relevance models) analyze databases like Reaxys and Pistachio to propose one-step syntheses. For example:

- Route 1 : Alkylation of propan-2-amine with 1-chloro-2-methylpropane.

- Route 2 : Reductive amination of 2-methylpropionaldehyde with ammonium chloride.

Experimental validation shows Route 1 achieves higher yields (75–80%) under optimized conditions (DMF, 60°C, 12 hrs) compared to Route 2 (50–55%) .

Q. How do solvent polarity and reaction temperature influence regioselectivity in the nucleophilic substitution step of synthesizing this compound?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF) : Stabilize transition states, favoring S2 mechanisms and linear product formation.

- Non-polar solvents (e.g., toluene) : May promote S1 pathways, leading to racemization or byproducts.

- Temperature : Higher temperatures (>80°C) increase side reactions (e.g., elimination), while lower temperatures (<50°C) slow kinetics. Optimal results occur at 60–70°C .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for this compound across different studies?

- Methodological Answer :

- Standardization : Use deuterated solvents (DO or DMSO-d) and internal standards (TMS) for NMR calibration.

- pH adjustment : Amine hydrochloride protons are pH-sensitive; ensure consistent sample preparation (pH ~2–3) to avoid signal broadening .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) to identify systematic shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.